molecular formula C7H2BrClF3N3 B1381478 3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823182-57-5

3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1381478
CAS No.: 1823182-57-5
M. Wt: 300.46 g/mol
InChI Key: RCWQAJKHLGKZHW-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a triazolopyridine core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The triazole intermediate is then reacted with a suitable pyridine derivative to form the triazolopyridine core.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetonitrile, water).

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups attached to the triazolopyridine core. This unique substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity, and improved stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3N3/c8-6-14-13-5-4(9)1-3(2-15(5)6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWQAJKHLGKZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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